molecular formula C16H27N3O7 B13676942 (Z)-2-Boc-2,6-diazaspiro[3.4]octan-8-one O-methyl Oxime Succinate

(Z)-2-Boc-2,6-diazaspiro[3.4]octan-8-one O-methyl Oxime Succinate

Cat. No.: B13676942
M. Wt: 373.40 g/mol
InChI Key: UFPFBPFKBQDHQP-UHFFFAOYSA-N
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Description

(Z)-2-Boc-2,6-diazaspiro[34]octan-8-one O-methyl Oxime Succinate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Boc-2,6-diazaspiro[3.4]octan-8-one O-methyl Oxime Succinate typically involves multiple steps. One common approach is the annulation strategy, which involves the formation of the spirocyclic core through cyclization reactions. The starting materials are usually readily available, and the reactions are carried out under conventional conditions with minimal chromatographic purifications .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Boc-2,6-diazaspiro[3.4]octan-8-one O-methyl Oxime Succinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-Boc-2,6-diazaspiro[3.4]octan-8-one O-methyl Oxime Succinate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .

Biology

In biology, this compound can be used as a probe to study biological processes. Its ability to interact with specific biomolecules makes it valuable for investigating enzyme mechanisms, protein-ligand interactions, and cellular pathways.

Medicine

In medicine, (Z)-2-Boc-2,6-diazaspiro[3Its unique structure and reactivity profile make it a promising lead compound for the development of new therapeutics targeting various diseases .

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its spirocyclic structure can impart desirable characteristics such as stability, rigidity, and specific reactivity, making it useful in the design of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (Z)-2-Boc-2,6-diazaspiro[3.4]octan-8-one O-methyl Oxime Succinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets through various pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-2-Boc-2,6-diazaspiro[3.4]octan-8-one O-methyl Oxime Succinate include other spirocyclic compounds such as 2-azaspiro[3.4]octane and 2-tert-butoxycarbonyl-6-benzyl-8-(methylcarbamoyl)-2,6-diazaspiro[3.4]octane .

Uniqueness

What sets this compound apart is its specific combination of functional groups and spirocyclic structure. This unique arrangement allows for distinct reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H27N3O7

Molecular Weight

373.40 g/mol

IUPAC Name

butanedioic acid;tert-butyl 5-methoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C12H21N3O3.C4H6O4/c1-11(2,3)18-10(16)15-7-12(8-15)6-13-5-9(12)14-17-4;5-3(6)1-2-4(7)8/h13H,5-8H2,1-4H3;1-2H2,(H,5,6)(H,7,8)

InChI Key

UFPFBPFKBQDHQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNCC2=NOC.C(CC(=O)O)C(=O)O

Origin of Product

United States

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